molecular formula C11H12F3NO B13108357 1-(3-(Trifluoromethoxy)phenyl)but-3-en-1-amine

1-(3-(Trifluoromethoxy)phenyl)but-3-en-1-amine

Cat. No.: B13108357
M. Wt: 231.21 g/mol
InChI Key: CIJGUWCDMMWOCU-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethoxy)phenyl)but-3-en-1-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butenyl amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethoxy)phenyl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-(trifluoromethoxy)benzaldehyde.

    Formation of Intermediate: The benzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding butenyl derivative.

    Amination: The butenyl derivative is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethoxy)phenyl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The double bond in the butenyl chain can be reduced to form saturated amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Introduction of various functional groups at the aromatic ring.

Scientific Research Applications

1-(3-(Trifluoromethoxy)phenyl)but-3-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(3-(Trifluoromethoxy)phenyl)but-3-en-1-amine exerts its effects depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its structural features and functional groups.

Comparison with Similar Compounds

  • 1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine
  • 1-(3-(Trifluoromethoxy)phenyl)propan-1-amine
  • 1-(3-(Trifluoromethoxy)phenyl)butan-1-amine

Uniqueness: 1-(3-(Trifluoromethoxy)phenyl)but-3-en-1-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and influences its reactivity. The butenyl chain also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

This compound’s combination of structural features makes it a valuable tool in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]but-3-en-1-amine

InChI

InChI=1S/C11H12F3NO/c1-2-4-10(15)8-5-3-6-9(7-8)16-11(12,13)14/h2-3,5-7,10H,1,4,15H2

InChI Key

CIJGUWCDMMWOCU-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC(=CC=C1)OC(F)(F)F)N

Origin of Product

United States

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